molecular formula C15H21BO3 B1434877 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1807699-68-8

2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1434877
CAS RN: 1807699-68-8
M. Wt: 260.14 g/mol
InChI Key: GDPPCKJRFJDEJN-UHFFFAOYSA-N
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Description

The compound “2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative with a chroman group attached to it. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications. The chroman group is a common structural motif found in many natural products and pharmaceuticals, known for its diverse biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chroman ring system attached to a boronic ester. The chroman ring system consists of a benzene ring fused to a heterocyclic pyran ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, boronic acids and their derivatives are known to undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Chan-Lam coupling, and conjugate additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the chroman group and the boronic ester. For example, the chroman group may contribute to the compound’s UV-Vis absorption properties, while the boronic ester could influence its reactivity .

Scientific Research Applications

Antioxidant Properties and Therapeutic Potential

Chromones, including derivatives related to 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been extensively studied for their antioxidant properties. These compounds, found in significant amounts in the human diet, show promising physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. Their antioxidant potential, capable of neutralizing active oxygen and cutting off free radical processes, plays a crucial role in delaying or inhibiting cell impairment leading to various diseases. The presence of a double bond, a carbonyl group in the chromone core, and specific hydroxyl groups significantly contribute to their radical scavenging activity, highlighting the importance of structural features in their biological activities (Yadav et al., 2014).

Environmental Remediation and Pollution Control

The potential environmental applications of derivatives related to 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extend into pollution control and remediation. For example, polyaniline-based adsorbents have shown excellent performance in removing hazardous contaminants like hexavalent chromium from aqueous solutions due to their redox properties, ease of synthesis, and biocompatibility. These findings suggest a broader application of chromone derivatives in designing effective materials for environmental cleanup and pollution control (Jiang et al., 2018).

Biosorption and Biotransformation of Heavy Metals

The biosorption and biotransformation mechanisms utilized by microorganisms for heavy metal removal, including chromium, offer insight into the environmental resilience and detoxification strategies that could be enhanced by chromone derivatives. These mechanisms, which involve various interactions between the biosorbent surface and the contaminants, highlight the potential of chromone-related compounds in bioremediation technologies. Such approaches are essential for reducing chromium levels in the environment, thereby mitigating its toxic effects on biological systems (Jobby et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, and chemical biology, given the known properties of boronic acids and chroman derivatives .

properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h7-8,10H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPPCKJRFJDEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCO3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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